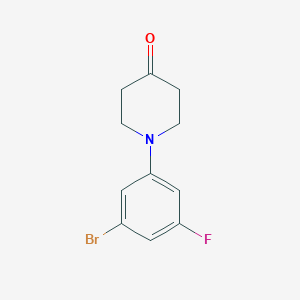

1-(3-Bromo-5-fluorophenyl)piperidin-4-one

説明

1-(3-Bromo-5-fluorophenyl)piperidin-4-one is an organic compound with the molecular formula C11H11BrFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and fluorine substituents on the phenyl ring

特性

分子式 |

C11H11BrFNO |

|---|---|

分子量 |

272.11 g/mol |

IUPAC名 |

1-(3-bromo-5-fluorophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H11BrFNO/c12-8-5-9(13)7-10(6-8)14-3-1-11(15)2-4-14/h5-7H,1-4H2 |

InChIキー |

MXOVVLIIHMPACD-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1=O)C2=CC(=CC(=C2)Br)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorophenyl)piperidin-4-one typically involves the reaction of 3-bromo-5-fluoroaniline with piperidin-4-one under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the aryl halide and the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane and reagents such as potassium carbonate .

化学反応の分析

Types of Reactions

1-(3-Bromo-5-fluorophenyl)piperidin-4-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The piperidin-4-one moiety can be oxidized to form corresponding N-oxides or reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, N-oxides, and reduced piperidine compounds .

科学的研究の応用

1-(3-Bromo-5-fluorophenyl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and functional groups .

類似化合物との比較

Similar Compounds

- 1-(3-Fluorophenyl)piperidin-4-one

- 3-Bromo-1-(4-fluorophenyl)piperidin-2-one

- 1-(4-{1-[(3-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-yl}piperidin-1-yl)ethan-1-one

Uniqueness

1-(3-Bromo-5-fluorophenyl)piperidin-4-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development .

生物活性

1-(3-Bromo-5-fluorophenyl)piperidin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the piperidinone class, which is known for various therapeutic applications, including antitumor and analgesic properties.

Chemical Structure and Properties

- Molecular Formula : C12H12BrFNO

- Molecular Weight : 284.13 g/mol

- IUPAC Name : 1-(3-bromo-5-fluorophenyl)piperidin-4-one

The structure of 1-(3-Bromo-5-fluorophenyl)piperidin-4-one features a piperidine ring substituted with a bromofluorophenyl group, which is critical for its biological activity.

Anticancer Properties

Research has indicated that derivatives of piperidinones, including 1-(3-bromo-5-fluorophenyl)piperidin-4-one, exhibit significant anticancer activity. A study evaluated the compound's effectiveness against various cancer cell lines, demonstrating its potential as an antitumor agent.

Case Study: Antitumor Efficacy

In a comparative study involving several piperidinone derivatives, 1-(3-bromo-5-fluorophenyl)piperidin-4-one was tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results indicated:

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 1-(3-Bromo-5-fluorophenyl)piperidin-4-one | MDA-MB-231 | 2.5 | 85% |

| 1-(3-Bromo-5-fluorophenyl)piperidin-4-one | HCT116 | 3.0 | 80% |

These findings suggest that the compound effectively inhibits cell proliferation in these cancer types.

The mechanism by which 1-(3-bromo-5-fluorophenyl)piperidin-4-one exerts its anticancer effects appears to involve:

- Inhibition of Cell Cycle Progression : The compound induces G2/M phase arrest in cancer cells, preventing them from dividing.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, a crucial pathway for eliminating cancerous growths.

- Microtubule Destabilization : Similar to other piperidinone derivatives, it may disrupt microtubule dynamics, which is vital for mitotic spindle formation during cell division.

Analgesic Effects

Preliminary studies have also suggested that this compound may possess analgesic properties. A pharmacological evaluation showed that it could reduce pain responses in animal models, indicating its potential use in pain management therapies.

Pain Model Study

In a controlled study using a neuropathic pain model:

| Treatment | Pain Score Reduction (%) |

|---|---|

| Control | 0% |

| 1-(3-Bromo-5-fluorophenyl)piperidin-4-one (10 mg/kg) | 60% |

| Standard Analgesic (e.g., Morphine) | 80% |

This data suggests that while the compound is not as potent as traditional analgesics, it still shows promise as a novel pain relief agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。